

# Extraction of triterpenoids from Phellodendron fruit

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## Compound of Interest

Compound Name:	Phellochin
CAS No.:	115334-04-8
Cat. No.:	B1679771

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Application Note: High-Efficiency Extraction and Enrichment of Tirucallane-Type Triterpenoids from Phellodendron Fruit

## Part 1: Abstract & Strategic Overview

**Objective:** To provide a rigorous, reproducible protocol for the extraction, enrichment, and characterization of bioactive triterpenoids—specifically tirucallane-type triterpenoids (e.g., niloticin, **phellochin**) and limonoids (e.g., limonin, obacunone)—from the fruit of Phellodendron chinense and Phellodendron amurense.

**Significance:** While Phellodendron bark is widely harvested for alkaloids (berberine), the fruit represents an underutilized reservoir of structurally distinct triterpenoids with potent cytotoxic and anti-inflammatory properties. This protocol shifts focus from the hydrophilic alkaloids to the lipophilic triterpenoid fraction, requiring a specific solvent system and partitioning logic distinct from standard pharmacopeial methods.

Target Analytes:

- Tirucallane-type Triterpenoids: Niloticin, **Phellochin**, Piscidinol A.[1]

- Limonoids: Limonin, Obacunone.[2]

## Part 2: Scientific Logic & Methodology (E-E-A-T)

### Solvent Selection & Mechanistic Rationale

- Primary Extraction (95% Ethanol): Triterpenoids in Phellodendron fruit are moderately to highly lipophilic. While methanol is often used for general profiling, 95% Ethanol is selected here for its lower toxicity and high solvation capacity for pentacyclic and tetracyclic triterpenes. It effectively penetrates the waxy fruit cuticle.
- Enrichment Strategy (Liquid-Liquid Partitioning): The crude ethanolic extract contains high loads of polar alkaloids (berberine) and sugars. To isolate triterpenoids, we employ a biphasic partition using water and Ethyl Acetate (EtOAc).
  - Mechanism:[3][4] Hydrophilic alkaloids (salt forms) and glycosides remain in the aqueous phase. Lipophilic triterpenoids selectively partition into the EtOAc phase. This step is critical for removing the "berberine interference" common in Phellodendron analysis.

## Extraction Technology: Ultrasound-Assisted Extraction (UAE)[5]

- Why UAE? Traditional Soxhlet extraction involves prolonged thermal exposure (6-24 hours), which can degrade heat-sensitive limonoids (lactonization artifacts). UAE utilizes acoustic cavitation to disrupt cell walls, reducing extraction time to <60 minutes while maintaining lower bulk temperatures.

## Part 3: Experimental Protocol

### Phase A: Material Preparation

- Harvesting: Collect mature fruits of Phellodendron chinense or P. amurense (green to black transition).
- Drying: Lyophilization (Freeze-drying) is preferred to preserve volatile terpenes. If air-drying, maintain temperature <45°C.

- Comminution: Grind dried fruit to a fine powder (pass through 40-60 mesh sieve). Note: Too fine (<80 mesh) causes filtration clogging; too coarse (>20 mesh) limits solvent penetration.

## Phase B: Ultrasound-Assisted Extraction (UAE)

- Solvent: 95% Ethanol (EtOH).
- Solid-to-Liquid Ratio: 1:20 (w/v) [e.g., 50g powder in 1000mL solvent].
- Equipment: Ultrasonic bath (Frequency: 40 kHz, Power: 300-500W).
- Temperature: Controlled at  $45^{\circ}\text{C} \pm 2^{\circ}\text{C}$ .
- Duration: 2 cycles of 30 minutes each.

### Step-by-Step:

- Suspend 50g of fruit powder in 1000mL 95% EtOH in an Erlenmeyer flask.
- Sonicate for 30 minutes at  $45^{\circ}\text{C}$ .
- Filter the supernatant using Whatman No. 1 filter paper under vacuum.
- Re-suspend the residue in 800mL fresh 95% EtOH and sonicate for another 30 minutes.
- Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at  $45^{\circ}\text{C}$  to obtain the Crude Ethanolic Extract.

## Phase C: Enrichment (The Critical Step)

- Suspend the Crude Ethanolic Extract in 200mL distilled water.
- Transfer to a separatory funnel.
- Add 200mL Ethyl Acetate (EtOAc) and shake vigorously for 5 minutes. Allow phases to separate.
- Collect the upper EtOAc layer (Triterpenoid-rich).

- Repeat extraction of the aqueous layer with EtOAc (2 x 200mL).
- Combine EtOAc fractions.<sup>[1]</sup>
- Wash the combined EtOAc fraction once with 100mL brine (saturated NaCl) to remove residual water/alkaloids.
- Dry over anhydrous Sodium Sulfate ( ), filter, and evaporate to dryness.
  - Result:EtOAc-Soluble Fraction (Triterpenoid Enriched).

## Phase D: Chromatographic Isolation (Optional for High Purity)

For isolation of specific standards (e.g., Niloticin):

- Stationary Phase: Silica Gel (200-300 mesh).
- Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (from 10:1 to 1:1 v/v).
- Detection: TLC visualization with 10% Sulfuric acid in EtOH (heating turns triterpenoids purple/red).

## Part 4: Analytical Characterization (HPLC-DAD/MS)

System: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 250mm, 5µm). Temperature: 30°C. Flow Rate: 1.0 mL/min.<sup>[3]</sup> Injection Vol: 10 µL.

Gradient Conditions:

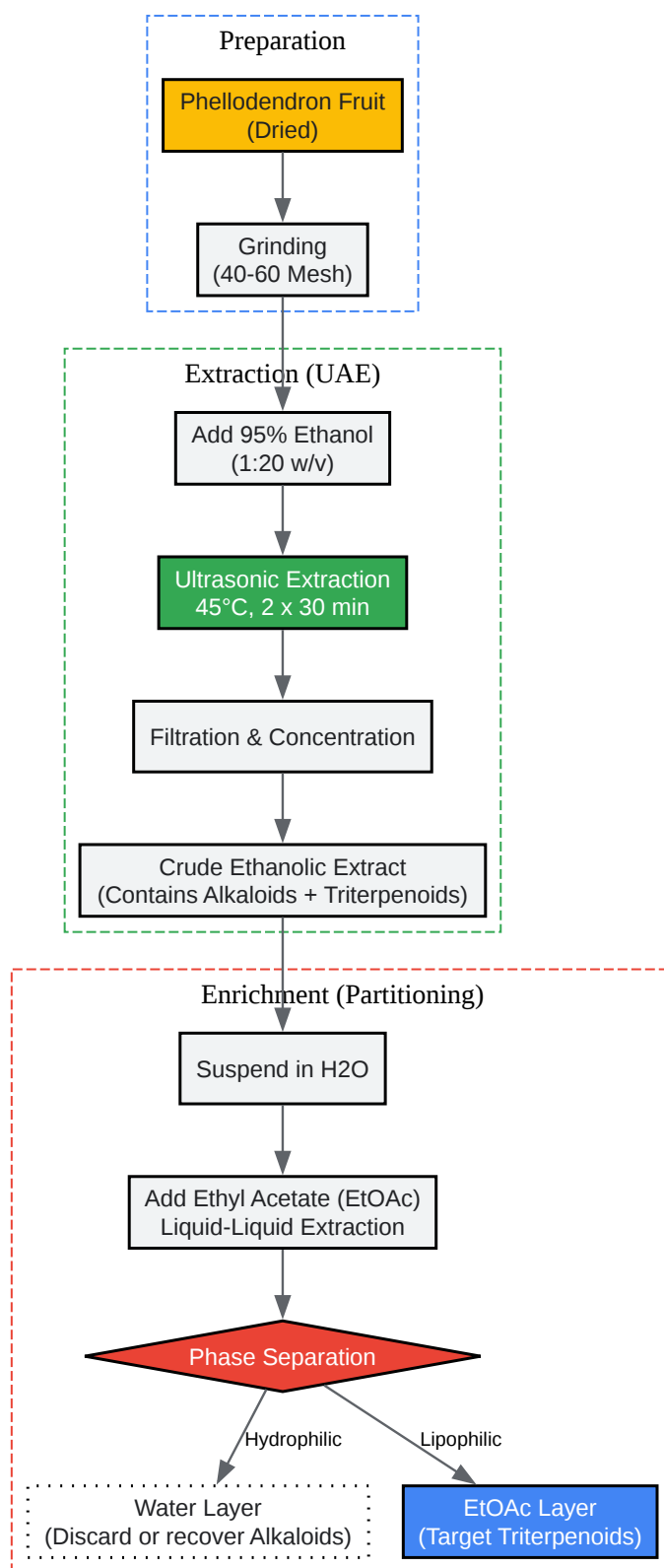
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile (ACN).

Time (min)	% Phase A (Water)	% Phase B (ACN)	Event
0.0	70	30	Equilibration
10.0	50	50	Elution of polar impurities
30.0	20	80	Elution of Limonoids
45.0	5	95	Elution of Tirucallanes
50.0	5	95	Wash
55.0	70	30	Re-equilibration

Detection:

- UV: 210 nm (Universal for triterpenoids), 254 nm.
- MS: ESI(+) mode. Look for  
and  
adducts.
  - Niloticin: m/z ~450-480 range (depending on adducts).
  - Obacunone: m/z 455

## Part 5: Visualization & Logic Flow



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Caption: Workflow for the selective enrichment of tirucallane triterpenoids, separating them from polar alkaloids.

## Part 6: References

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